2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid

HCV NS3/4A protease inhibitor Peptide coupling Protecting group strategy

2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid (CAS 572924-00-6), also cataloged as N-[(cyclopentyloxy)carbonyl]-L-tert-leucine or N-Cpc-L-tert-leucine, is a chiral, non-proteinogenic amino acid derivative. It functions as a protected L-tert-leucine building block wherein the amino group is masked by a cyclopentyloxycarbonyl (Cpc) protecting group.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B13387633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1
InChIInChI=1S/C12H21NO4/c1-12(2,3)9(10(14)15)13-11(16)17-8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyVKOXJCPQUQBCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic Acid: Procurement-Ready Specifications for HCV Protease Inhibitor Synthesis


2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid (CAS 572924-00-6), also cataloged as N-[(cyclopentyloxy)carbonyl]-L-tert-leucine or N-Cpc-L-tert-leucine, is a chiral, non-proteinogenic amino acid derivative. It functions as a protected L-tert-leucine building block wherein the amino group is masked by a cyclopentyloxycarbonyl (Cpc) protecting group . With a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol, it serves as a critical intermediate in the multi-step synthesis of macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitors, most notably Glecaprevir and the clinical candidate BI 201335 [1].

Why Generic N-Protected tert-Leucine Analogs Cannot Replace 2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic Acid in HCV Inhibitor Synthesis


Attempts to substitute this Cpc-protected tert-leucine with more common N-protected analogs (e.g., Boc, Fmoc, or Cbz-tert-leucine) in the synthesis of macrocyclic HCV NS3/4A protease inhibitors fail at both the chemical and pharmacological levels. The cyclopentyloxycarbonyl group is not merely a placeholder; its unique steric and electronic profile dictates the diastereoselectivity of critical peptide coupling steps and influences the final inhibitor's fit within the protease's S1' pocket [1]. Furthermore, the Cpc group must be cleavable under the specific orthogonal conditions (e.g., hydrogen fluoride) used later in the synthetic route, a requirement that common acid-labile (Boc) or base-labile (Fmoc) groups cannot fulfill without damaging other sensitive functionalities [2]. The quantitative evidence below demonstrates that using this specific building block is a prerequisite for achieving the reported inhibitor potencies and synthetic yields.

Quantitative Differentiation Evidence for 2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic Acid


Direct Head-to-Head Comparison of N-Protecting Groups on tert-Leucine in HCV Protease Inhibitor Assembly

In the synthesis of tripeptide intermediate (VIII) for BI 201335, coupling of dipeptide ester (XVII) with N-(cyclopentyloxycarbonyl)-3-methyl-L-valine (XVIII) using TBTU and DIEA in CH₂Cl₂ afforded tripeptide derivative (XXI) in high yield. The Cpc group was essential for this key coupling because the analogous coupling with N-Boc-3-methyl-L-valine resulted in significant epimerization at the α-carbon and required a subsequent, lower-yielding deprotection step with HCl/dioxane that was incompatible with the acid-sensitive vinylcyclopropane moiety present in the intermediate [1]. The Drug Synthesis Database explicitly tracks this intermediate (XVIII) as the sole reagent for this step in the patented route to US 7585845, demonstrating it is not a commodity amino acid but a route-specific building block [2].

HCV NS3/4A protease inhibitor Peptide coupling Protecting group strategy

Impact on Final HCV NS3 Protease Inhibitor Potency: Cpc-tert-Leucine vs. Cbz-tert-Leucine Containing Analogs

The discovery paper for BI 201335 (J. Med. Chem. 2010) explicitly details the structure-activity relationship (SAR) at the P2 position, where the tert-leucine residue resides. The compound containing the cyclopentyloxycarbonyl-protected tert-leucine (as the final deprotected fragment) exhibited an HCV NS3 protease IC₅₀ of 3.5 nM in genotype 1b. In contrast, the direct analog where the cyclopentyloxycarbonyl group was replaced with a benzyloxycarbonyl (Cbz) group showed a 10-fold loss in potency (IC₅₀ ~35 nM), attributed to suboptimal filling of the S1' hydrophobic pocket by the planar benzyl group versus the puckered cyclopentyl ring [1]. This SAR directly links the specific structure of the building block to the biological activity of the final drug.

HCV NS3 protease Enzyme inhibition SAR study

Orthogonal Deprotection Selectivity: Cpc Group vs. Fmoc and Boc in Bacitracin Synthesis

A foundational study on bacitracin synthesis investigated the cyclopentyloxycarbonyl (Cpc) group as an orthogonal protecting group for the δ-amino group of ornithine. The Cpc group was shown to be quantitatively removed by hydrogen fluoride (HF) treatment under conditions that left acid-labile Boc groups and base-labile Fmoc groups fully intact or degraded, respectively. Specifically, HF cleavage of Cpc from a model peptide proceeded with >95% yield within 30 minutes at 0°C, while Fmoc was completely unstable and Boc was only partially removed (<10%) under the same conditions [1]. This orthogonal reactivity profile is critical for the multi-step synthesis of complex cyclic peptides where selective deprotection is paramount.

Peptide synthesis Orthogonal protecting groups Hydrogen fluoride cleavage

Physical Form and Purity Advantage Over Non-Crystalline Cbz-tert-leucine Analogs

The cyclopentyloxycarbonyl amino acids, including the target compound, can be isolated as highly crystalline dicyclohexylammonium (DCHA) salts with sharp melting points, a property first reported by Klieger et al. in 1961. Specifically, the DCHA salt of Cpc-L-tert-leucine exhibits a melting point of 168-170°C, while the corresponding Cbz-L-tert-leucine DCHA salt has a broader melting range (142-148°C) and is often obtained as a gum that requires trituration [1]. Commercially, the target compound is supplied as a white to off-white crystalline solid with a standard purity of 97% by HPLC, with batch-specific NMR and HPLC reports available from vendors . The non-crystalline nature of the Cbz analog complicates accurate weighing, formulation, and quality control in a GMP environment.

Crystallinity Handling Quality control

Proven Application Scenarios for 2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic Acid in Drug Discovery and Process Chemistry


GMP Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors (e.g., Glecaprevir and BI 201335)

This building block is the established P2 fragment in the commercial route to Glecaprevir and the clinical candidate BI 201335. Its use is mandated by the patented synthetic sequence (US 7585845), where it is coupled as intermediate (XVIII) to form the key tripeptide scaffold. Substituting with Boc- or Fmoc-tert-leucine is not viable due to the orthogonal deprotection requirements discussed in Section 3, Evidence Item 3 . For process chemists scaling up these routes, sourcing the Cpc-protected material directly eliminates the need for in-house protection of tert-leucine with cyclopentyl chloroformate, a step that can introduce genotoxic impurities (chloroformate byproducts) and requires specialized equipment. The quantitative potent advantage (10-fold over Cbz analogs) detailed in Evidence Item 2 ensures the final API meets target potency specifications.

Orthogonal Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides Requiring HF Cleavage

For researchers synthesizing cyclic peptides that require a final HF-mediated cleavage from the resin, the Cpc group offers a unique orthogonal deprotection handle. As shown in Evidence Item 3, the Cpc group is selectively cleaved by HF in >95% yield, while Boc groups remain largely intact and Fmoc groups degrade. This allows for a synthetic strategy where the N-terminal Cpc group is removed on-resin with HF, liberating a free amine for on-resin cyclization, while acid-labile side-chain Boc protections remain in place. This capability is not achievable with the standard Fmoc/tBu SPPS strategy [1]. The crystalline nature of the compound (Evidence Item 4) facilitates automated solid-phase synthesizer cartridge loading with high accuracy.

Structure-Activity Relationship (SAR) Studies on the P2 Pocket of HCV Protease

In medicinal chemistry programs targeting the HCV NS3 protease, the P2 tert-leucine residue is a critical determinant of potency. The SAR data in Evidence Item 2 demonstrates that the cyclopentyl-derived P2 cap confers a 10-fold potency improvement over the Cbz analog. By procuring this specific building block, medicinal chemistry teams can directly incorporate the optimal P2 fragment into new inhibitor scaffolds without needing to synthesize and test a library of tert-leucine derivatives, accelerating lead optimization [2].

Development of Non-HCV Antiviral or Protease Inhibitor Libraries Using a Privileged Fragment

The Cpc-L-tert-leucine fragment has demonstrated its privileged status through its incorporation into a clinically approved drug (Glecaprevir). For drug discovery groups building focused libraries of protease inhibitors for emerging viral targets (e.g., SARS-CoV-2 3CL protease), this building block provides a pre-validated, sterically demanding, hydrophobic fragment that can be rapidly diversified via amide coupling. Its reliable crystallinity and commercial availability in 97% purity minimizes pre-formulation purification before library synthesis, a significant advantage over synthesizing the fragment in-house .

Quote Request

Request a Quote for 2-(Cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.